4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine
Overview
Description
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine typically involves the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions. The reaction proceeds through nucleophilic aromatic substitution, where the amino group of 4-fluoroaniline attacks the chlorinated pyrimidine ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines, thiols; reaction conditionsbasic medium, elevated temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as nitro or hydroxyl compounds.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other enzymes involved in cellular signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.
4-Fluorophenylpyridine: Used in the synthesis of various pharmaceuticals and agrochemicals.
4-Fluorophenylcarbamate: Known for its applications in medicinal chemistry and drug development.
Uniqueness
4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine stands out due to its unique combination of a fluorophenyl group and a methyl group in the pyrimidine ringIts ability to undergo diverse chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings .
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-methylpyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFUVUOGVOZJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80564276 | |
Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133256-49-2 | |
Record name | 4-(4-Fluorophenyl)-6-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80564276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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